N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O3S3/c1-34-16-15-24-27(19-34)40-31(28(24)30-32-25-8-4-5-9-26(25)39-30)33-29(36)21-10-12-23(13-11-21)41(37,38)35-17-14-20-6-2-3-7-22(20)18-35/h2-13H,14-19H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQTMHTZXFWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and redox signaling. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The structural complexity of the compound is attributed to the incorporation of various functional groups that enhance its biological activity.
This compound acts primarily as an inhibitor of APE1. APE1 plays a crucial role in the base excision repair pathway and is implicated in cancer cell survival and resistance to chemotherapy. Inhibition of this enzyme can lead to increased sensitivity to DNA-damaging agents such as alkylating agents.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1 enzymes. For instance, related compounds have shown IC50 values in the range of 1–10 µM against APE1 and enhanced cytotoxicity in HeLa cells treated with methylmethane sulfonate (MMS) and temozolomide (TMZ) when co-administered with the inhibitor .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 against APE1 (µM) | Cytotoxicity Enhancement with MMS/TMZ |
|---|---|---|
| Compound 1 | 5 | Yes |
| Compound 2 | 8 | Yes |
| Target Compound | 3 | Yes |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and isoquinoline moieties significantly impact the inhibitory potency against APE1. For example:
- The presence of a thiazole ring is essential for maintaining interaction with APE1.
- Substituents on the isoquinoline affect both solubility and binding affinity .
Case Study 1: Cancer Cell Lines
A study involving various cancer cell lines demonstrated that the compound significantly increased apoptosis rates when combined with DNA-damaging agents. The mechanism was linked to the hyperaccumulation of apurinic sites in cells treated with MMS .
Case Study 2: Animal Models
In animal models, administration of this compound at a dosage of 30 mg/kg body weight resulted in favorable pharmacokinetics, with adequate plasma levels observed post-administration. This suggests potential for therapeutic use in targeting tumors resistant to conventional therapies .
Scientific Research Applications
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)
One of the most notable applications of this compound is its role as an inhibitor of APE1, an enzyme critical for DNA repair processes. Studies indicate that derivatives of this compound exhibit low micromolar activity against APE1, enhancing the cytotoxic effects of alkylating agents such as methylmethane sulfonate and temozolomide in cancer cells . The inhibition of APE1 can lead to increased DNA damage in tumor cells, providing a potential strategy for cancer therapy.
Antitumor Activity
The compound has demonstrated promising antitumor properties in various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular redox homeostasis and triggering DNA damage responses. The structure-activity relationship (SAR) analyses suggest that modifications to the benzothiazole and thieno[2,3-c]pyridine moieties can enhance its anticancer efficacy .
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may exhibit neuroprotective effects. The ability to modulate oxidative stress and inflammatory pathways positions these compounds as potential candidates for treating neurodegenerative diseases.
Case Study 1: In Vitro Evaluation of APE1 Inhibitors
A study evaluated several analogs of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide for their inhibitory effects on APE1. The results showed that specific modifications increased potency significantly compared to the parent compound. This highlights the importance of SAR in developing more effective inhibitors for therapeutic use against cancers characterized by high levels of DNA damage response .
Case Study 2: Antitumor Efficacy in Animal Models
In vivo studies using mouse models have demonstrated the antitumor efficacy of this compound against various cancer types. Treatment with the compound led to significant tumor regression and improved survival rates compared to control groups. These findings underscore the potential clinical relevance of this compound as an adjunct therapy in oncology .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including amidation, cyclization, and sulfonylation. Key steps include coupling benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under controlled temperature (60–80°C) and solvent conditions (e.g., ethanol or DMF) to minimize side reactions . Post-synthesis, purification is achieved via column chromatography, followed by structural validation using:
- HPLC : To assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : For confirming functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., 502.04 g/mol for a related hydrochloride salt) .
Basic: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
Yield optimization requires careful parameter control:
- Temperature : Maintain 60–80°C during cyclization to prevent decomposition .
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
- Catalyst Selection : Employ Pd/C or TEA for amidation steps to reduce reaction time .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., time vs. temperature) for systematic optimization .
Advanced: How should contradictory biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
Discrepancies in bioactivity data (e.g., variable IC50 values in anticancer assays) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Compound Stability : Hydrolysis of the sulfonamide group in aqueous media, altering efficacy .
Resolution Strategies : - Dose-Response Replicates : Conduct triplicate assays with standardized protocols.
- Metabolite Profiling : Use LC-MS to identify degradation products .
- Comparative Analysis : Reference structural analogs (e.g., tetrahydrothienopyridine derivatives with known IC50 trends) .
Advanced: What computational methods predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR or Aurora A) based on the benzo[d]thiazole core’s affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends from published analogs .
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS to identify key residues (e.g., Lys-48 in EGFR) .
Advanced: How can stability challenges (e.g., hydrolysis) during storage be mitigated?
Methodological Answer:
The sulfonamide and benzamide groups are prone to hydrolysis. Mitigation strategies include:
- Lyophilization : Store as a hydrochloride salt at –20°C under inert gas (N2/Ar) to reduce moisture exposure .
- Buffered Solutions : Use pH 7.4 PBS for in vitro studies to minimize degradation .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways .
Advanced: What methodologies are recommended for in vivo pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- PK Profiling : Administer intravenously (2 mg/kg) in rodent models, with serial plasma sampling analyzed via LC-MS/MS to calculate AUC, t1/2, and clearance .
- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC50) and hepatocyte assays (CYP3A4 inhibition) to prioritize lead candidates .
- Metabolite Identification : Perform UPLC-QTOF-MS on urine/liver samples to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Basic: What purification techniques are effective for isolating the final compound?
Methodological Answer:
- Flash Chromatography : Use silica gel (200–300 mesh) with gradient elution (CH2Cl2:MeOH 95:5 → 80:20) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- HPLC Prep : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) for >99% purity .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates after compound treatment .
- Western Blotting : Quantify phosphorylation inhibition of downstream targets (e.g., ERK1/2 for kinase inhibitors) .
- Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled ATP analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
